molecular formula C18H31N5O2 B2640789 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione CAS No. 377060-21-4

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione

Numéro de catalogue B2640789
Numéro CAS: 377060-21-4
Poids moléculaire: 349.479
Clé InChI: OVWFPGLFCAQGJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione, also known as BU-224, is a potent and selective antagonist of the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including Parkinson's disease, depression, and cancer.

Mécanisme D'action

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione acts as a selective antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other tissues. By blocking the activation of this receptor, 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antidepressant effects, 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione is its high selectivity for the adenosine A2A receptor, which allows for more precise targeting of this receptor in various disease states. However, one limitation of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione is its relatively low solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione. One area of focus is the development of more potent and selective A2A receptor antagonists for therapeutic use. In addition, further studies are needed to elucidate the precise mechanisms of action of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione and its potential applications in other diseases, such as cancer and cardiovascular disease. Finally, the development of new delivery methods for 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione could help overcome its solubility limitations and improve its efficacy in vivo.

Méthodes De Synthèse

The synthesis of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione involves several steps, including the reaction of 2,6-dioxopurine with octylamine and butan-2-amine. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been optimized to produce high yields of 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione with high purity.

Applications De Recherche Scientifique

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been extensively studied for its potential therapeutic applications. One of the major areas of research is its role in Parkinson's disease. Adenosine A2A receptors have been implicated in the pathogenesis of Parkinson's disease, and 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been shown to have neuroprotective effects in animal models of the disease.
In addition, 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has also been studied for its potential antidepressant effects. Adenosine A2A receptors are known to play a role in the regulation of mood, and 8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione has been shown to have antidepressant effects in animal models of depression.

Propriétés

IUPAC Name

8-(butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-5-7-8-9-10-11-12-23-14-15(20-17(23)19-13(3)6-2)22(4)18(25)21-16(14)24/h13H,5-12H2,1-4H3,(H,19,20)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWFPGLFCAQGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NC(C)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Butan-2-ylamino)-3-methyl-7-octylpurine-2,6-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.